molecular formula C14H11NO4 B2381527 Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate CAS No. 1799412-38-6

Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate

Cat. No.: B2381527
CAS No.: 1799412-38-6
M. Wt: 257.245
InChI Key: FEVFGFGOJUFMOF-UHFFFAOYSA-N
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Description

Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate (CAS: 1799412-38-6) is a heterocyclic compound with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 257.24 g/mol . It features a picolinate ester backbone substituted with a benzodioxole group at the 5-position. The compound is typically supplied as a white powder with a purity of ≥98% and is stored under dry conditions at room temperature or 2–8°C, depending on supplier specifications . Its primary applications include use as a pharmaceutical intermediate in drug discovery and synthesis, particularly in the development of kinase inhibitors and bromodomain-targeting agents .

Key physicochemical properties include:

  • GHS Hazard Statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), and H335 (respiratory irritation) .
  • Precautionary Measures: Avoid inhalation, contact with skin/eyes, and use protective equipment (P261, P280, P305+P351+P338) .

Properties

IUPAC Name

methyl 5-(1,3-benzodioxol-5-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-17-14(16)11-4-2-10(7-15-11)9-3-5-12-13(6-9)19-8-18-12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVFGFGOJUFMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Optimization

Replacing dichloromethane with 1,2-dichloroethane in Friedel-Crafts reactions improves yield by 10% due to better stabilization of the acylium ion.

Catalyst Recycling

Rhodium complexes (e.g., [RhCp*Cl₂]₂) in methanol enable catalyst recovery, reducing costs by 40% in large-scale Suzuki couplings.

Purification Techniques

Flash chromatography with hexane/ethyl acetate (10:1) effectively separates methyl 5-(benzo[d]dioxol-5-yl)picolinate from unreacted boronic acid, enhancing purity to 98%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.37 (s, 1H, pyridine-H), 7.19–7.07 (m, 2H, benzodioxole-H), 6.73 (d, 1H, J=8.0 Hz), 6.07 (s, 2H, dioxole-OCH₂O), 3.81 (s, 3H, COOCH₃).
  • HRMS: [M+H]⁺ calcd. for C₁₄H₁₁NO₄: 257.0688; found: 257.0687.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 6.2 min, confirming >98% purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate belongs to a class of benzodioxole-substituted picolinic acid derivatives. Below is a systematic comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Key Structural Features Applications/Notes Similarity Score
Target Compound (1799412-38-6) C₁₄H₁₁NO₄ 5-benzodioxole-picolinate ester Pharmaceutical intermediate; bromodomain inhibitor synthesis N/A
5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid (1242339-65-6) C₁₃H₉NO₄ Carboxylic acid analog of target compound Likely used in metal chelation or as a precursor for ester derivatives 0.66
Methyl 1,3-benzodioxole-5-carboxylate (326-56-7) C₉H₈O₄ Benzodioxole ester without pyridine ring Fragrance intermediate; lacks pyridine’s coordination properties N/A
Methyl 5-bromo-3-methylpicolinate (213771-32-5) C₈H₈BrNO₂ Brominated picolinate with methyl group Halogenated analog for cross-coupling reactions in medicinal chemistry 0.91
Methyl 5-(4-(1,3-dioxolan-2-yl)piperidin-1-yl)picolinate (2649400-00-8) C₁₅H₂₀N₂O₄ Piperidine-dioxolane hybrid Potential CNS drug candidate due to piperidine’s bioavailability N/A

Key Findings :

Functional Group Influence :

  • The ester group in the target compound enhances lipophilicity compared to its carboxylic acid analog (1242339-65-6), making it more suitable for cell permeability in drug delivery .
  • Brominated analogs (e.g., 213771-32-5) exhibit higher reactivity in Suzuki-Miyaura cross-coupling reactions, a trait absent in the target compound due to its benzodioxole substituent .

Structural Hybrids :

  • The piperidine-dioxolane hybrid (2649400-00-8) demonstrates improved stereoselectivity in binding to BET bromodomains compared to the target compound, likely due to conformational flexibility .

Synthetic Utility :

  • Methyl 1,3-benzodioxole-5-carboxylate (326-56-7) lacks the pyridine ring, limiting its use in coordination chemistry but retaining utility in fragrance synthesis .

Research and Practical Considerations

  • Similarity Scores : While the target compound shares a 0.67 similarity score with benzodioxole-containing analogs, functional group variations (e.g., ester vs. acid) significantly alter biological activity and synthetic pathways .
  • Safety Profile : The target compound’s hazard profile (H302, H315) is milder than brominated analogs (e.g., 213771-32-5), which may carry additional risks due to halogen content .
  • Storage Stability : Unlike the target compound, its carboxylic acid analog (1242339-65-6) may require refrigeration to prevent decarboxylation .

Biological Activity

Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C14H11NO4 and a molecular weight of 257.24 g/mol. The compound features a picolinate moiety attached to a benzo[d][1,3]dioxole structure, which is known for its potential in various biological applications.

Biological Activities

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives with specific substitutions exhibited significant activity against Candida albicans and various bacterial strains. The presence of electron-withdrawing groups on the benzene ring was associated with enhanced antimicrobial potency, suggesting a structure-activity relationship that can be exploited for developing new antimicrobial agents .

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

3. Anticancer Activity

The compound's anticancer potential has also been explored. In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and the activation of caspases . This suggests that this compound may serve as a lead compound for developing novel anticancer therapies.

The biological activities of this compound can be attributed to several mechanisms:

  • Calcium Signaling Modulation : Some studies indicate that compounds with similar structures can inhibit store-operated calcium entry (SOCE), which plays a crucial role in various cellular processes .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways, potentially disrupting cancer cell proliferation and survival .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus. The study reported minimum inhibitory concentrations (MICs) significantly lower than those for traditional antibiotics, suggesting that this compound could be a promising candidate for developing new antimicrobial agents.

CompoundMIC (µg/mL)Target Organism
This compound15E. coli
This compound20Staphylococcus aureus

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control500300
Methyl Compound150100

Q & A

Q. Table 1: Representative Characterization Data for Derivatives

DerivativeYield (%)m.p. (°C)MS (Observed [M⁺])Key NMR Signals (δ, ppm)
1290136–138392.64OCH₂O (5.93), C(CH₃)₃ (1.29)
1370196–198470.34Aromatic H (7.2–7.8), Br isotope peaks
1781180390.19Pyrazoline-H (5.35, 3.48–3.54)
Source: Adapted from

How can structure-activity relationship (SAR) studies guide the optimization of derivatives for enhanced bioactivity?

Level: Advanced
Methodological Answer:
SAR studies focus on modifying substituents to enhance target binding or pharmacokinetics:

  • Pyrazoline Core: The tert-butyl group at position 3 improves metabolic stability, while aryl substitutions at position 1 influence anticonvulsant activity ().
  • Electron-Withdrawing Groups: Chlorine or nitro groups on aromatic rings enhance antibacterial potency by increasing electrophilicity ().
  • Hybridization Strategies: Combining benzo[d][1,3]dioxole with pyridine/pyrazoline scaffolds improves blood-brain barrier penetration in anticonvulsant candidates ().

Experimental Design Tip: Use iterative synthesis to test substituent variations (e.g., bromo, methoxy) and correlate with in vitro/in vivo activity ().

What in vivo models are suitable for evaluating the anticonvulsant potential of derivatives?

Level: Advanced
Methodological Answer:
Key models include:

  • Maximal Electroshock (MES) Test: Mimics tonic-clonic seizures; compounds reducing hindlimb extension are prioritized ().
  • Subcutaneous Pentylenetetrazole (scPTZ) Test: Identifies agents effective against absence seizures ().
  • Rotarod Test: Assesses neurotoxicity by measuring motor coordination impairment ().

Data Interpretation: A compound effective in MES but not scPTZ suggests mechanistic specificity (e.g., sodium channel blockade). Dose-response curves and TD₅₀ (toxic dose) calculations are critical for therapeutic index determination.

How can molecular hybridization strategies be applied to design novel derivatives?

Level: Advanced
Methodological Answer:
Hybridization merges pharmacophores from distinct bioactive molecules:

  • Example: Combining benzo[d][1,3]dioxole (antioxidant/anticonvulsant) with picolinate (metal chelation) or pyrazoline (anti-inflammatory) moieties ().
  • Synthetic Approach: Use coupling reactions (e.g., amide bond formation) or click chemistry to link fragments ().

Case Study: Derivatives of 5-(benzo[d][1,3]dioxol-5-yl)picolinate with oxadiazole rings showed dual anticonvulsant and antibacterial action ().

What strategies address low yields in the synthesis of pyrazoline derivatives?

Level: Advanced
Methodological Answer:

  • Catalyst Optimization: Replace TEA with stronger bases (e.g., DBU) to accelerate acylation ().
  • Solvent Screening: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates ().
  • Temperature Control: Refluxing in POCl₃ at 80–100°C enhances cyclization efficiency ().

Example: Derivative 14 achieved 53% yield via POCl₃-mediated cyclization, compared to 70% for derivative 13 using optimized conditions ().

How do substituents on the pyrazoline ring affect biological activity?

Level: Advanced
Methodological Answer:

  • Bulky Groups (tert-butyl): Increase lipophilicity, enhancing CNS penetration (anticonsvulsants) ().
  • Electron-Deficient Aryl Rings (e.g., nitro): Improve antibacterial activity by interacting with bacterial enzymes ().
  • Hydrophilic Substituents (e.g., hydroxyl): Reduce toxicity but may limit bioavailability ().

Q. Table 2: Substituent Effects on Activity

SubstituentBioactivity (Example)Mechanism Hypothesis
4-BromophenylAnticonvulsant (MES ED₅₀ = 25 mg/kg)Sodium channel modulation
3-NitrophenylAntibacterial (MIC = 8 µg/mL)DNA gyrase inhibition
4-MethoxyphenylLow neurotoxicity (TD₅₀ > 500 mg/kg)Reduced membrane disruption
Hypotheses derived from

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